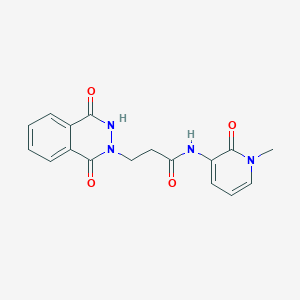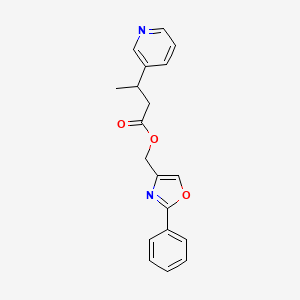
1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. It also increases the levels of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, it has been found to reduce the growth of tumors and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one in lab experiments include its high purity and well-established synthesis method. It also has interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, its limitations include the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one. These include:
1. Further investigation of its anti-inflammatory and anti-oxidant properties in various disease models.
2. Development of new imaging techniques using 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one as a diagnostic tool.
3. Studies to determine its safety and efficacy in humans.
4. Investigation of its potential use as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders.
5. Development of new synthesis methods to improve yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one involves the reaction of tert-butylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with thioamide. The final product is obtained through a cyclization reaction. This synthesis method has been optimized and improved over time, leading to high yields and purity of the compound.
Applications De Recherche Scientifique
1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
IUPAC Name |
1-(2-tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-16(2,3)14-8-5-4-6-11-18(14)15(19)9-12-17-10-7-13-22(17,20)21/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXRYDRZGUPCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1C(=O)CCN2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
